molecular formula C16H24N2O4S2 B5965788 (2,6-Dimethylmorpholin-4-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone

(2,6-Dimethylmorpholin-4-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone

Cat. No.: B5965788
M. Wt: 372.5 g/mol
InChI Key: XANVUPFSSFESKI-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholin-4-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone is a complex organic compound that features a morpholine ring, a piperidine ring, and a thiophene ring

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S2/c1-12-9-17(10-13(2)22-12)16(19)15-8-14(11-23-15)24(20,21)18-6-4-3-5-7-18/h8,11-13H,3-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANVUPFSSFESKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholin-4-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine and piperidine derivatives, followed by their coupling with a thiophene derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholin-4-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(2,6-Dimethylmorpholin-4-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: This compound shares the morpholine ring but differs in the other functional groups.

    2,6-Dimethylmorpholine: A simpler compound with only the morpholine ring.

    4-(2,6-Dimethylmorpholin-4-yl)-2-methoxyaniline: Another related compound with different substituents .

Uniqueness

What sets (2,6-Dimethylmorpholin-4-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

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